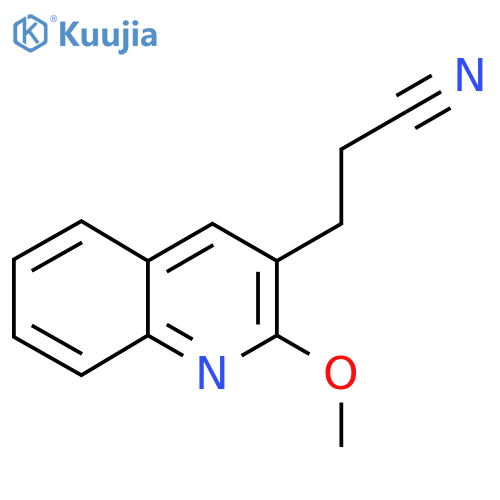Cas no 2228511-02-0 (3-(2-methoxyquinolin-3-yl)propanenitrile)
3-(2-メトキシキノリン-3-イル)プロパンニトリルは、キノリン骨格にメトキシ基とプロパンニトリル基が結合した有機化合物です。この化合物は、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。特に、キノリン誘導体の特性を活かした生理活性物質の開発や、新規な蛍光材料の設計に適しています。分子内に極性官能基を有するため、さらなる化学修飾が可能であり、多様な誘導体合成への展開性が高い点が特徴です。また、適度な安定性と反応性のバランスが取れており、有機合成化学の分野で利用価値が高い化合物です。

2228511-02-0 structure
商品名:3-(2-methoxyquinolin-3-yl)propanenitrile
3-(2-methoxyquinolin-3-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(2-methoxyquinolin-3-yl)propanenitrile
- EN300-1737688
- 2228511-02-0
-
- インチ: 1S/C13H12N2O/c1-16-13-11(6-4-8-14)9-10-5-2-3-7-12(10)15-13/h2-3,5,7,9H,4,6H2,1H3
- InChIKey: QEHWKWRXKRQBAO-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=C2C=CC=CC2=N1)CCC#N
計算された属性
- せいみつぶんしりょう: 212.094963011g/mol
- どういたいしつりょう: 212.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-(2-methoxyquinolin-3-yl)propanenitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1737688-1.0g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 1g |
$986.0 | 2023-06-04 | ||
| Enamine | EN300-1737688-0.05g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-1737688-2.5g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-1737688-0.1g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-1737688-0.5g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 0.5g |
$946.0 | 2023-09-20 | ||
| Enamine | EN300-1737688-5.0g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 5g |
$2858.0 | 2023-06-04 | ||
| Enamine | EN300-1737688-10g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-1737688-0.25g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-1737688-1g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-1737688-10.0g |
3-(2-methoxyquinolin-3-yl)propanenitrile |
2228511-02-0 | 10g |
$4236.0 | 2023-06-04 |
3-(2-methoxyquinolin-3-yl)propanenitrile 関連文献
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
2228511-02-0 (3-(2-methoxyquinolin-3-yl)propanenitrile) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
